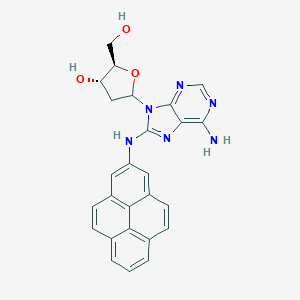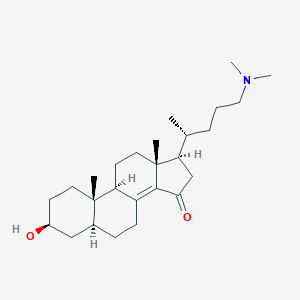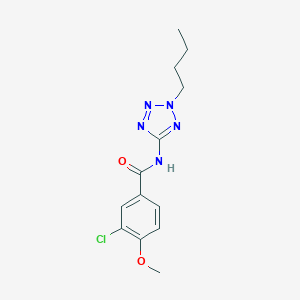![molecular formula C19H19N3O4S B237759 N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as Compound X, is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide X involves the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Specifically, this compound X inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. This compound X also inhibits the activity of the protein kinase B (Akt), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound X has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound X has been found to reduce inflammation in the body and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide X in lab experiments is its ability to selectively target cancer cells and reduce inflammation in the body. Additionally, this compound X has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's disease. However, one limitation of using this compound X in lab experiments is its potential toxicity and side effects, which need to be further studied.
未来方向
For research on N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide X include investigating its potential in combination therapy with other anti-cancer drugs, as well as its potential in treating other neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound X and to investigate its potential toxicity and side effects.
合成方法
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide X has been synthesized using different methods, including the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride, followed by the reaction with 3-aminobenzoic acid and 2-methylpropanoyl chloride. The resulting product is then treated with thiourea to yield this compound X. Another method involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 3-aminobenzoic acid and 2-methylpropanoyl isothiocyanate, followed by the reaction with ammonia to yield this compound X.
科学研究应用
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide X has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound X has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, this compound X has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
属性
分子式 |
C19H19N3O4S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
N-[[3-(2-methylpropanoylamino)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c1-11(2)17(23)20-13-4-3-5-14(9-13)21-19(27)22-18(24)12-6-7-15-16(8-12)26-10-25-15/h3-9,11H,10H2,1-2H3,(H,20,23)(H2,21,22,24,27) |
InChI 键 |
UYRFBOJBKFJRKF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)
